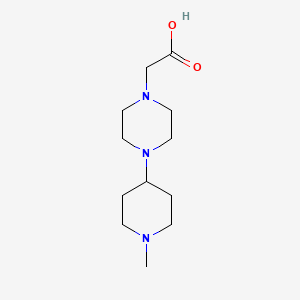
2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperidine ring and a piperazine ring, both of which are nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid typically involves the reaction of 1-methylpiperidine with piperazine in the presence of acetic acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-methylpiperidine and piperazine.
Reaction: The starting materials are reacted in the presence of acetic acid.
Conditions: The reaction mixture is heated to promote the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial synthesis may also involve purification steps such as crystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or piperidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biology: The compound is studied for its potential effects on various biological pathways and its interactions with biological targets.
Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetic acid: This compound has similar structural features but includes a methoxy group, which can alter its chemical and biological properties.
4-Methyl-1-piperazine acetic acid: Another related compound with a methyl group on the piperazine ring.
Uniqueness
2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid is unique due to its specific combination of piperidine and piperazine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H23N3O2 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C12H23N3O2/c1-13-4-2-11(3-5-13)15-8-6-14(7-9-15)10-12(16)17/h11H,2-10H2,1H3,(H,16,17) |
Clave InChI |
ODWVJYOJTZOWLY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N2CCN(CC2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



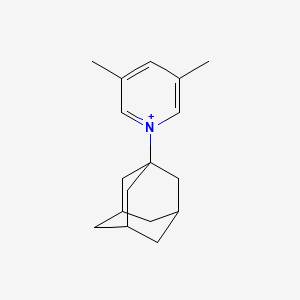

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)

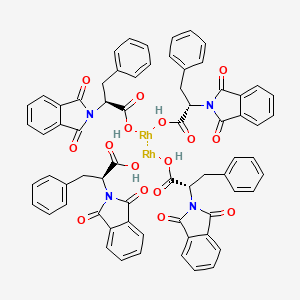
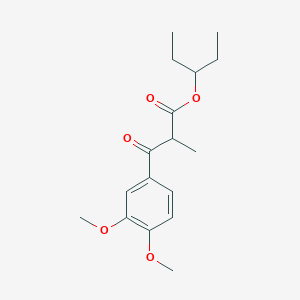

![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
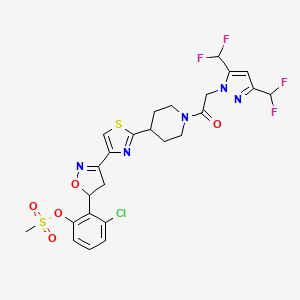

![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
